7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Overview
Description
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is an organic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by a bromine atom at the 7th position and a methyl group at the 4th position of the pyrido[3,2-b][1,4]oxazin-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazin-3-one derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in molecular docking studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is not fully elucidated. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 7-Bromo-4-((3-(4-nitrophenyl)isoxazol-5-yl)-methyl)-2H-benzo[b][1,4]oxazin-3-one
Uniqueness
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOVPUBJZCETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209601 | |
Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122450-97-9 | |
Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122450-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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